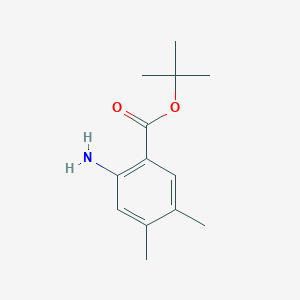

tert-Butyl 2-amino-4,5-dimethylbenzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 2-amino-4,5-dimethylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2/c1-8-6-10(11(14)7-9(8)2)12(15)16-13(3,4)5/h6-7H,14H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOQPIIWSOYHNOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)N)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Derivatization Studies

Reactions at the Aromatic Amino Group

The lone pair of electrons on the nitrogen atom of the aromatic amino group makes it a nucleophilic center, susceptible to reaction with various electrophiles. This reactivity is fundamental to the derivatization of tert-Butyl 2-amino-4,5-dimethylbenzoate.

Acylation and Carbamate Formation (e.g., tert-butyl carbamates)

The amino group of this compound readily undergoes acylation when treated with acylating agents such as acid chlorides or anhydrides in the presence of a base. This reaction results in the formation of an amide linkage. For instance, condensation with various substituted carboxylic acids in the presence of coupling agents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) and hydroxybenzotriazole (HOBt) yields the corresponding N-acylated derivatives. nih.gov

Furthermore, the amino group can be protected or derivatized through the formation of carbamates. A common and synthetically useful transformation is the formation of a tert-butyloxycarbonyl (Boc) protected amine. This is typically achieved by reacting the amino group with di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base. nih.gov This reaction is valuable in multi-step syntheses where it is necessary to temporarily block the reactivity of the amino group. The synthesis of tert-butyl carbamates can also be achieved through a modified Curtius rearrangement of a corresponding carboxylic acid. quora.com

| Reaction Type | Reagents | Product Type |

|---|---|---|

| Acylation (Amide Formation) | Carboxylic Acid, EDCI, HOBt | N-Aryl Amide |

| Carbamate Formation | Di-tert-butyl dicarbonate (Boc₂O), Base | N-Boc protected amine |

Condensation Reactions (e.g., Schiff Base formation)

The primary aromatic amino group of this compound can participate in condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form imines, commonly known as Schiff bases. This reaction involves a nucleophilic attack by the amino group on the electrophilic carbonyl carbon, followed by the elimination of a water molecule. acs.orggoogle.com

The formation of Schiff bases is a versatile method for creating new carbon-nitrogen double bonds and is widely used in the synthesis of various heterocyclic compounds and ligands for metal complexes. acs.orgresearchgate.net The reaction of this compound with different aldehydes or ketones would yield a library of Schiff bases with varying substituents, depending on the carbonyl compound used. stackexchange.com

| Carbonyl Compound | Resulting Schiff Base Structure |

|---|---|

| Benzaldehyde | N-benzylidene-2-amino-4,5-dimethylbenzoate derivative |

| Acetone | N-(propan-2-ylidene)-2-amino-4,5-dimethylbenzoate derivative |

| Salicylaldehyde | N-(2-hydroxybenzylidene)-2-amino-4,5-dimethylbenzoate derivative |

Diazotization and Subsequent Transformations

The aromatic amino group can be converted into a diazonium salt by treatment with a diazotizing agent, such as nitrous acid (generated in situ from sodium nitrite and a strong acid) or an organic nitrite like tert-butyl nitrite. acs.orgresearchgate.net Aryl diazonium salts are highly versatile synthetic intermediates that can undergo a variety of transformations where the diazonio group is replaced by a wide range of substituents. nih.gov

One of the most common applications of diazonium salts is the Sandmeyer reaction, where the diazonium group is replaced by a halide (Cl⁻, Br⁻) or cyanide (CN⁻) using a copper(I) salt catalyst. nih.govorganic-chemistry.org This provides a reliable method for introducing these functional groups onto the aromatic ring. Other transformations include the Schiemann reaction for introducing fluorine and coupling reactions with activated aromatic compounds to form azo dyes. nih.govyoutube.com

Transformations of the tert-Butyl Ester Moiety

The tert-butyl ester group is a common protecting group for carboxylic acids. Its reactivity is characterized by its susceptibility to cleavage under acidic conditions while being relatively stable to basic and nucleophilic conditions.

Selective Hydrolysis and Transesterification

The tert-butyl ester of this compound can be selectively hydrolyzed to the corresponding carboxylic acid. This is typically achieved under acidic conditions. Strong acids like trifluoroacetic acid (TFA) in a non-aqueous solvent such as dichloromethane are commonly used for complete and rapid cleavage. sigmaaldrich.com The mechanism involves protonation of the ester oxygen followed by elimination of the stable tert-butyl cation, which then deprotonates to form isobutene. acs.orgsigmaaldrich.com

For molecules containing other acid-sensitive functional groups, milder and more selective methods are required. Reagents such as zinc bromide (ZnBr₂) in dichloromethane or aqueous phosphoric acid have been shown to chemoselectively cleave tert-butyl esters in the presence of other acid-labile groups. rsc.org

Transesterification, the conversion of one ester to another, is also a possible transformation. This can be catalyzed by acids or Lewis acids, where the tert-butyl ester reacts with another alcohol to form a new ester. For example, PCl₃ has been shown to mediate the transesterification of tert-butyl esters with various alcohols.

| Transformation | Reagents/Conditions | Selectivity/Notes |

|---|---|---|

| Hydrolysis (Full Deprotection) | Trifluoroacetic Acid (TFA) in CH₂Cl₂ | Strongly acidic, cleaves most acid-labile groups. |

| Selective Hydrolysis | ZnBr₂ in CH₂Cl₂ | Chemoselective for tert-butyl esters over some other protecting groups. rsc.org |

| Selective Hydrolysis | Aqueous H₃PO₄ | Mild, environmentally benign reagent. |

| Transesterification | Alcohol, Acid Catalyst (e.g., H₂SO₄, Lewis Acid) | Equilibrium-driven process. |

Decarboxylation Pathways

Decarboxylation, the removal of the carboxyl group, is not a spontaneous reaction for aromatic esters like this compound under normal conditions. The typical pathway first involves hydrolysis of the ester to the corresponding carboxylic acid. quora.com The resulting 2-amino-4,5-dimethylbenzoic acid could then be subjected to decarboxylation, although this often requires harsh conditions such as high temperatures, sometimes in the presence of a catalyst like copper.

Thermolytic cleavage of tert-butyl esters can occur at high temperatures (120–240 °C), which typically results in the formation of the carboxylic acid and isobutene. acs.orgacs.org Direct decarboxylation from the ester is less common but can be achieved through specialized catalytic methods. For instance, transition metal-catalyzed decarbonylative cross-coupling reactions can effectively remove the entire ester group and form a new bond, though this is a more complex transformation than simple decarboxylation. rsc.org Enzymatic methods using specific decarboxylases are also an area of research for aromatic carboxylic acids. In the context of this compound, any practical decarboxylation would likely proceed via a two-step process: hydrolysis to the acid followed by a thermally or catalytically induced loss of CO₂.

Reactions Involving the Dimethyl-Substituted Aromatic Ring

The presence of multiple substituents on the benzene (B151609) ring of this compound influences the regioselectivity of further functionalization. The amino group, being a powerful activating ortho-, para-director, exerts the most significant influence on electrophilic aromatic substitution reactions. Conversely, the tert-butoxycarbonyl group is a deactivating, meta-directing group. The two methyl groups are weakly activating and ortho-, para-directing. The cumulative effect of these groups determines the position of incoming electrophiles.

In electrophilic aromatic substitution reactions, the positions ortho to the strongly activating amino group (C3 and C6) are the most electronically enriched and, therefore, the most susceptible to attack. However, steric hindrance from the adjacent tert-butoxycarbonyl group and the methyl group at C4 significantly impacts the accessibility of these positions.

Halogenation:

Direct halogenation of anilines is often challenging to control and can lead to polysubstitution due to the high reactivity of the ring. For this compound, electrophilic halogenation (e.g., with Br₂ or Cl₂) would be expected to occur preferentially at the less sterically hindered C6 position. The C3 position is heavily shielded by both the C2-ester and the C4-methyl group. To achieve monosubstitution, milder halogenating agents or protection of the amino group as an amide may be necessary. The amide group is less activating than the amino group, which can help to moderate the reaction and improve selectivity.

Alkylation:

Friedel-Crafts alkylation reactions are generally not successful with anilines. The basic amino group can form a complex with the Lewis acid catalyst (e.g., AlCl₃), which deactivates the ring towards electrophilic substitution. This limitation can be overcome by protecting the amino group, for instance, as an acetamide. The resulting N-acylated compound is less basic and can undergo Friedel-Crafts alkylation, with the directing influence of the amide and other ring substituents guiding the position of the incoming alkyl group. Subsequent hydrolysis of the amide would then yield the alkylated aniline (B41778) derivative.

| Reaction | Expected Major Product Regiochemistry | Key Considerations |

| Halogenation (e.g., Bromination) | Substitution at the C6 position | Potential for polysubstitution. Protection of the amino group may be required for controlled monosubstitution. |

| Friedel-Crafts Alkylation | Not typically successful on the free amine | The amino group complexes with the Lewis acid catalyst. Protection of the amino group is necessary for the reaction to proceed. |

The use of organometallic intermediates provides a powerful alternative for the regioselective functionalization of the aromatic ring, often overcoming the limitations of classical electrophilic aromatic substitution.

Lithiation:

Directed ortho-lithiation is a potent strategy for the functionalization of substituted aromatics. In the case of this compound, the amino group or a suitably modified derivative can direct a strong base, such as an alkyllithium reagent, to deprotonate an adjacent C-H bond. While the C6 position is a potential site for lithiation, the presence of the tert-butyl ester group might also influence the regioselectivity. Often, the amino group is first converted to a directing group, such as a pivaloyl or carbamate group, to enhance the efficiency and selectivity of the lithiation process. The resulting organolithium species can then react with a variety of electrophiles to introduce a wide range of functional groups.

Boronation:

The introduction of a boronic acid or boronic ester moiety onto the aromatic ring opens up possibilities for further transformations, most notably Suzuki-Miyaura cross-coupling reactions. This can be achieved through iridium-catalyzed C-H borylation. The directing effects of the substituents would again play a crucial role in determining the site of borylation. As with lithiation, pre-functionalization of the amino group can be employed to direct the borylation to a specific ortho position.

| Method | Potential Site of Functionalization | Advantages |

| Directed Ortho-Lithiation | C6 position | High regioselectivity, allows for the introduction of a wide range of electrophiles. |

| Iridium-Catalyzed Borylation | C6 position | Provides access to boronic esters for subsequent cross-coupling reactions. |

Investigations of Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for the formation of carbon-carbon bonds. This reaction typically involves the palladium-catalyzed coupling of an organoboron compound with an organic halide or triflate.

For this compound to participate in a Suzuki-Miyaura reaction, it would first need to be converted into a suitable coupling partner, typically an aryl halide or triflate. For instance, if a halogen atom were introduced at the C6 position via electrophilic halogenation as described in section 3.3.1, the resulting halo-derivative could then be coupled with a variety of boronic acids or esters to introduce new aryl, heteroaryl, or vinyl substituents at that position.

The general scheme for a Suzuki-Miyaura coupling of a hypothetical 6-bromo derivative of this compound would be as follows:

Hypothetical Suzuki-Miyaura Reaction

This powerful reaction allows for the modular construction of complex molecules, making it a valuable tool in medicinal chemistry and materials science for the derivatization of the this compound scaffold.

| Reactant 1 (Halogenated Derivative) | Reactant 2 (Organoboron Reagent) | Catalyst/Base | Product |

| 6-Bromo-tert-butyl 2-amino-4,5-dimethylbenzoate | Arylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | 6-Aryl-tert-butyl 2-amino-4,5-dimethylbenzoate |

| 6-Iodo-tert-butyl 2-amino-4,5-dimethylbenzoate | Vinylboronic acid | Pd(dppf)Cl₂ / K₃PO₄ | 6-Vinyl-tert-butyl 2-amino-4,5-dimethylbenzoate |

Mechanistic Investigations of Chemical Transformations

Elucidation of Reaction Pathways

The elucidation of reaction pathways for tert-Butyl 2-amino-4,5-dimethylbenzoate would likely focus on transformations involving its primary functional groups: the tert-butyl ester and the amino group.

One significant pathway is the hydrolysis of the ester . The hydrolysis of 2-aminobenzoate (B8764639) esters can be subject to intramolecular general base catalysis by the neighboring amino group. researchgate.net This reaction would proceed through a nucleophilic attack of a water molecule on the carbonyl carbon of the ester. The adjacent amino group can deprotonate the attacking water molecule, increasing its nucleophilicity and facilitating the formation of a tetrahedral intermediate. Subsequent collapse of this intermediate would lead to the expulsion of tert-butanol (B103910) and the formation of 2-amino-4,5-dimethylbenzoic acid. The pH independence of the hydrolysis rate between pH 4 and 8 for some 2-aminobenzoate esters suggests that this intramolecular assistance is a key feature of the reaction pathway. researchgate.net

Another critical set of reaction pathways involves the amino group . This nucleophilic site can readily undergo acylation or alkylation . For instance, reaction with acyl chlorides or anhydrides would lead to the corresponding N-acylated products. The mechanism involves the nucleophilic attack of the amino nitrogen on the carbonyl carbon of the acylating agent, followed by the elimination of a leaving group (e.g., chloride). Similarly, alkylation with alkyl halides would proceed via an SN2 mechanism, where the amino group acts as the nucleophile.

Furthermore, the amino group can participate in cross-coupling reactions , such as the Buchwald-Hartwig amination, to form N-aryl derivatives. nih.gov While typically used to form C-N bonds with an aryl halide, the reverse reaction, where the amine is coupled with a suitable partner, is also a plausible transformation.

Role of Catalysis and Reagent Stoichiometry

Catalysis and reagent stoichiometry play a pivotal role in directing the outcome of chemical transformations involving this compound.

In the case of ester hydrolysis , the reaction can be catalyzed by both acids and bases. Under acidic conditions, the carbonyl oxygen is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. In basic hydrolysis (saponification), a hydroxide (B78521) ion directly attacks the carbonyl carbon. The stoichiometry of the base is crucial; at least one equivalent is required to neutralize the resulting carboxylic acid. The intramolecular catalysis by the amino group in 2-aminobenzoate esters represents a form of neighboring group participation that can significantly enhance the reaction rate without the need for an external catalyst. researchgate.net

For N-acylation , the reaction is often carried out in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine. The base serves to neutralize the acid byproduct (e.g., HCl) generated during the reaction, thus driving the equilibrium towards the product. The stoichiometry of the acylating agent and the base is typically a slight excess to ensure complete conversion of the starting amine.

In catalytic oxidation reactions , for instance, those targeting the methyl groups on the aromatic ring, the choice of catalyst and oxidant is critical. For the oxidation of a similar compound, p-tert-butyltoluene, a cobalt acetylacetonate (B107027) catalyst with air as the oxidant has been employed. researchgate.net The catalyst concentration and the flow rate of the oxidant are key stoichiometric parameters that influence the reaction rate and product distribution. researchgate.net

Below is a table summarizing the role of catalysts and stoichiometry in plausible reactions of this compound.

| Reaction Type | Catalyst/Reagent | Role of Catalyst/Reagent | Typical Stoichiometry |

| Ester Hydrolysis | H⁺ or OH⁻ | Acid or base catalysis | Catalytic (acid) or Stoichiometric (base) |

| N-Acylation | Pyridine or Et₃N | Acid scavenger | 1.1-1.5 equivalents |

| Buchwald-Hartwig Amination | Palladium complex | Formation of C-N bond | Catalytic (e.g., 1-5 mol%) |

| Ring Methyl Group Oxidation | Co(acac)₂ / Air | Redox catalyst | Catalytic |

Analysis of Intermediate Species and Transition States

The analysis of intermediate species and transition states provides deeper insight into the reaction mechanism. For transformations of this compound, these can be inferred from studies on analogous systems.

In the intramolecularly catalyzed hydrolysis of the ester , a key intermediate is the tetrahedral species formed after the nucleophilic attack of water. The transition state leading to this intermediate would involve a cyclic arrangement where the amino group is abstracting a proton from the water molecule as it attacks the carbonyl carbon. Computational studies on related systems could be used to model the geometry and energy of this transition state.

For N-acylation reactions , the initial step is the formation of a tetrahedral intermediate resulting from the attack of the amine on the acylating agent. This intermediate is typically high in energy and rapidly collapses to form the amide product. The transition state for this process would involve the simultaneous breaking of the carbonyl double bond and the formation of the new N-C bond.

In catalytic cycles , such as the Buchwald-Hartwig amination, a series of organometallic intermediates are involved. These would include oxidative addition complexes, amine-ligated palladium species, and reductive elimination transition states. Spectroscopic techniques like NMR could potentially be used to observe some of these intermediates if they are sufficiently stable.

The table below outlines potential intermediates and transition states for key reactions.

| Reaction | Proposed Intermediate(s) | Key Features of Transition State |

| Intramolecular Ester Hydrolysis | Tetrahedral carbonyl intermediate | Cyclic, six-membered ring involving the amino group, water, and the ester carbonyl |

| N-Acylation | Tetrahedral carbonyl intermediate | Partial bond formation between nitrogen and the acyl carbon; partial bond breaking of the carbonyl π-bond |

| Buchwald-Hartwig Amination | Pd(0)-ligand complex, oxidative addition adduct, Pd(II)-amido complex | Concerted bond formation and cleavage at the metal center |

Advanced Spectroscopic Characterization for Structural Elucidation

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various wavelengths. The IR spectrum of tert-butyl 2-amino-4,5-dimethylbenzoate would be expected to exhibit characteristic absorption bands corresponding to its primary functional groups: the amino group (N-H), the ester carbonyl group (C=O), the tert-butyl group (C-H), and the substituted aromatic ring (C=C and C-H).

The primary amine in the molecule gives rise to two distinct N-H stretching vibrations in the region of 3300-3500 cm⁻¹. These bands are typically of medium intensity. The C-H stretching vibrations of the aromatic ring and the methyl groups are expected in the 2900-3100 cm⁻¹ region. The bulky tert-butyl group will also show characteristic C-H stretching and bending vibrations.

A strong absorption band, characteristic of the ester carbonyl (C=O) stretching, is anticipated in the range of 1680-1730 cm⁻¹. The exact position of this band can be influenced by electronic effects from the substituents on the benzene (B151609) ring. The C-O stretching vibrations of the ester group are expected to appear in the 1100-1300 cm⁻¹ region. Aromatic C=C stretching vibrations typically result in several bands of variable intensity in the 1450-1600 cm⁻¹ range. Out-of-plane bending vibrations for the aromatic C-H bonds can also provide information about the substitution pattern on the benzene ring and are generally observed between 650 and 900 cm⁻¹.

| Functional Group | Expected Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

| Primary Amine | N-H Stretch (asymmetric & symmetric) | 3300 - 3500 |

| Aromatic/Alkyl | C-H Stretch | 2900 - 3100 |

| Ester Carbonyl | C=O Stretch | 1680 - 1730 |

| Aromatic Ring | C=C Stretch | 1450 - 1600 |

| Ester | C-O Stretch | 1100 - 1300 |

| Aromatic Ring | C-H Out-of-plane Bend | 650 - 900 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a lower energy ground state to a higher energy excited state. The wavelengths of maximum absorption (λmax) are characteristic of the chromophores present in the molecule.

The UV-Vis spectrum of this compound is expected to be dominated by the electronic transitions of the substituted benzene ring. The presence of both an amino group (-NH₂) and a tert-butoxycarbonyl group (-COOC(CH₃)₃) as substituents on the benzene ring will influence the positions and intensities of the absorption bands. The amino group acts as a strong auxochrome, an electron-donating group that can cause a bathochromic (red) shift of the λmax to longer wavelengths and an increase in the molar absorptivity.

Aromatic compounds typically exhibit two main types of absorption bands: the E-bands (ethylenic) and the B-bands (benzenoid). The E-bands, arising from π → π* transitions, are generally more intense and occur at shorter wavelengths, while the B-bands, also from π → π* transitions but of lower energy, are less intense and appear at longer wavelengths.

For aminobenzoate derivatives, these bands are often observed in the UV region. For example, ethyl 4-aminobenzoate (B8803810) exhibits absorption maxima that can be influenced by the solvent environment. researchgate.net Similarly, 4-aminobenzoic acid shows absorption maxima at 194 nm, 226 nm, and 278 nm. sielc.com The electronic transitions responsible for these absorptions are typically π → π* transitions within the benzene ring, which are modified by the amino and carboxyl substituents. It is also possible for n → π* transitions to occur, involving the non-bonding electrons of the oxygen and nitrogen atoms, although these are generally weaker in intensity.

Based on data for structurally related aminobenzoates, the expected UV-Vis absorption maxima and the corresponding electronic transitions for this compound are summarized below.

| Expected λmax Region (nm) | Type of Electronic Transition | Chromophore |

| ~200 - 240 | π → π* (E-band) | Substituted Benzene Ring |

| ~260 - 300 | π → π* (B-band) | Substituted Benzene Ring |

Crystallographic Analysis and Solid State Structural Characteristics

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction is the definitive method for determining the atomic and molecular structure of a crystalline compound. This technique would provide precise data on bond lengths, bond angles, and torsion angles, which collectively define the molecule's three-dimensional shape.

Determination of Molecular Conformation and Geometry

A crystallographic study of tert-Butyl 2-amino-4,5-dimethylbenzoate would elucidate the spatial arrangement of its constituent atoms. Key parameters to be determined would include the planarity of the benzene (B151609) ring, the orientation of the amino and tert-butyl ester substituents relative to the ring, and the conformation of the bulky tert-butyl group itself. This data is crucial for understanding the steric and electronic effects within the molecule.

Analysis of Crystal Packing Motifs

The manner in which molecules are arranged in a crystal lattice is known as crystal packing. This analysis would identify any repeating patterns or motifs in the solid state. Understanding the crystal packing is essential for explaining the macroscopic properties of the crystal, such as its morphology and mechanical strength.

Intermolecular Interactions in the Crystalline State

Hydrogen Bonding Networks (e.g., N-H...O, C-H...O)

The presence of an amino group (N-H donors) and a carbonyl group (C=O acceptor) in this compound suggests the high likelihood of hydrogen bonding in the solid state. A detailed analysis would identify and characterize these hydrogen bonds, such as N-H...O interactions between the amino group of one molecule and the carbonyl oxygen of a neighboring molecule. Weaker C-H...O interactions may also be present and would be cataloged. The geometry and strength of these bonds would be critical in defining the supramolecular architecture.

Non-Covalent Interactions (e.g., C-H...π, π-π Stacking, Halogen Bonds, Dispersion)

In addition to classical hydrogen bonds, other non-covalent interactions play a significant role in crystal packing. For this compound, potential interactions would include C-H...π interactions, where a C-H bond from an alkyl group (such as the methyl or tert-butyl groups) interacts with the electron-rich π-system of the benzene ring. Depending on the packing arrangement, π-π stacking interactions between adjacent aromatic rings could also be a stabilizing feature. The analysis would quantify the geometric parameters of any such interactions.

Influence of tert-Butyl Group on Crystal Packing

Without experimental data from single-crystal X-ray diffraction, a definitive analysis of the solid-state structure of this compound remains speculative. The acquisition of such data would be a valuable contribution to the field of chemical crystallography.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Studies of Reactivity and MechanismsNo quantum chemical studies detailing the reactivity, reaction mechanisms, or transition state characterizations for tert-Butyl 2-amino-4,5-dimethylbenzoate could be located.

Transition State Characterization

Due to the absence of specific research data for "this compound" in the requested areas, the generation of an article with the specified content and structure is not feasible.

Energy Landscape Analysis

The potential energy surface (PES) or energy landscape of a molecule like this compound describes the potential energy of the system as a function of its atomic coordinates. An analysis of this landscape is crucial for understanding the molecule's conformational preferences, stability, and the transition states that separate different isomers.

A computational study of tert-butylbenzenium ions has confirmed the existence of stable π-electron complexes and other minimum points on the potential energy surface. nih.gov For this compound, the energy landscape would be primarily defined by the rotational barriers around key single bonds. The most significant of these would be the rotation of the tert-butyl group and the amino group relative to the plane of the benzene (B151609) ring.

Theoretical calculations, typically employing Density Functional Theory (DFT) methods, would be used to locate the energy minima corresponding to stable conformers and the saddle points corresponding to transition states. By mapping these points, a detailed picture of the molecule's flexibility and the energy barriers for conformational changes can be established. While specific research on the energy landscape of this compound is not extensively available in published literature, the principles of such an analysis would identify the most stable geometric arrangement of the substituent groups.

Theoretical Characterization of Molecular Interactions

Molecular interactions, both within the molecule (intramolecular) and between molecules (intermolecular), govern the chemical behavior and physical properties of this compound. These non-covalent interactions are critical for understanding crystal packing, protein binding, and other supramolecular phenomena. nih.gov Theoretical methods provide profound insight into the nature and strength of these interactions.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method that transforms the complex, delocalized molecular orbitals from a quantum chemical calculation into a set of localized orbitals corresponding to the familiar Lewis structure elements, such as core pairs, lone pairs, and two-center bonds. uni-muenchen.dewikipedia.org This approach provides a quantitative description of bonding and intramolecular charge transfer. uni-muenchen.de

A key aspect of NBO analysis is the examination of donor-acceptor interactions using second-order perturbation theory. uni-muenchen.de This reveals stabilizing effects arising from the delocalization of electron density from a filled (donor) NBO, such as a lone pair or a bonding orbital, into an empty (acceptor) NBO, typically an antibonding orbital (σ* or π*). wikipedia.orgwisc.edu The stabilization energy, E(2), associated with this delocalization is calculated and provides a measure of the interaction's strength.

While specific NBO analysis data for this compound is not available in the cited literature, the following table illustrates the type of data that would be generated.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP (1) N-amino | π* (C-C) aromatic | 45.8 | n → π |

| LP (2) O-carbonyl | π (C-C) aromatic | 25.2 | n → π |

| π (C-C) aromatic | π (C=O) carbonyl | 18.5 | π → π |

| σ (C-H) methyl | σ (C-C) aromatic | 5.1 | σ → σ* |

Table 1: Illustrative example of the most significant donor-acceptor interactions from a hypothetical Natural Bond Orbital (NBO) analysis of this compound. The stabilization energies E(2) quantify the strength of intramolecular charge transfer.

Hirshfeld Surface Analysis for Non-Covalent Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in crystal structures. nih.gov The surface is generated by partitioning the crystal's electron density into molecular fragments. By mapping various properties onto this surface, one can gain a detailed understanding of the crystal packing environment.

A key property mapped is the normalized contact distance, dnorm, which highlights regions of significant intermolecular contact. Red spots on the dnorm surface indicate close contacts, often corresponding to hydrogen bonds, while blue regions represent weaker or longer contacts. nih.gov

| Interaction Type | Percentage Contribution (%) |

|---|---|

| H···H | 55.6 |

| O···H / H···O | 24.3 |

| C···H / H···C | 15.1 |

| N···H / H···N | 3.5 |

| Other | 1.5 |

Table 2: Hypothetical percentage contributions of various intermolecular contacts to the Hirshfeld surface for this compound, illustrating the quantitative results derived from 2D fingerprint plots.

Applications As a Synthetic Building Block in Complex Molecule Synthesis

Precursor in the Synthesis of Substituted Aromatics

There is no specific information available in the surveyed literature detailing the use of tert-Butyl 2-amino-4,5-dimethylbenzoate as a direct precursor for the synthesis of other substituted aromatic compounds. Generally, aminobenzoates can be modified through reactions such as halogenation, nitration, or sulfonation, with the amino group directing incoming electrophiles to the ortho and para positions. The existing methyl and amino substituents would influence the regioselectivity of such reactions. Furthermore, the amino group could be transformed into other functionalities via diazotization, allowing for the introduction of a wide range of substituents. Despite these theoretical possibilities, no specific studies or reaction tables for this compound have been found.

Role in the Construction of Heterocyclic Systems

The synthesis of heterocyclic compounds often involves the use of bifunctional molecules that can undergo cyclization reactions. Aromatic amines are common starting materials for building fused heterocyclic rings. For instance, they can react with 1,3-dicarbonyl compounds in reactions like the Combes quinoline synthesis or with α-haloketones in the Hantzsch pyrrole synthesis.

While these are general pathways for related anilines, no specific research findings or data tables have been identified that demonstrate the use of this compound in the construction of specific heterocyclic systems.

Intermediate in Multi-Step Organic Synthesis

A compound's role as an intermediate in a multi-step synthesis is typically documented in the total synthesis of complex natural products or pharmaceutical agents. The tert-butyl ester group, for example, is often used as a protecting group for a carboxylic acid, as it can be selectively removed under acidic conditions. The aminobenzoate moiety itself is a feature in some biologically active molecules. However, a search of the scientific literature did not yield any specific examples of multi-step syntheses where this compound is explicitly mentioned as a key intermediate. Therefore, no detailed research findings or data tables illustrating its role in this context can be provided.

Exploration in Pharmaceutical and Material Sciences Research Contexts

Role as an Intermediate in Active Pharmaceutical Ingredient (API) Synthesis

Substituted aminobenzoates are recognized as valuable building blocks in the synthesis of complex organic molecules, including Active Pharmaceutical Ingredients (APIs). nih.gov Their bifunctional nature, possessing both an amine and a carboxylic acid ester, allows for a variety of chemical transformations, making them versatile starting materials or intermediates in multi-step synthetic pathways. advion.comdntb.gov.ua

However, a detailed investigation of scientific databases and patent literature indicates no specific documented instances of tert-Butyl 2-amino-4,5-dimethylbenzoate being utilized as an intermediate in the synthesis of any known API. While structurally similar molecules, such as tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)carbamate, have been identified as key intermediates in the synthesis of therapeutic agents like omisertinib (AZD9291), no such role has been reported for this compound. researchgate.netatlantis-press.com

Contribution to Designing Molecular Scaffolds for Chemical Biology Studies

Molecular scaffolds serve as core structures upon which functional groups can be systematically attached to probe biological systems. Aminobenzoate derivatives, due to their inherent chemical handles, can potentially be employed in the construction of such scaffolds for chemical biology research. acs.org

Despite this potential, there is no available research that describes the use of this compound in the design or synthesis of molecular scaffolds for chemical biology studies. The exploration of this compound as a foundational element for creating libraries of bioactive molecules remains an open area for future investigation.

Potential in Materials Science Research

The field of materials science often leverages the structural and electronic properties of aromatic compounds for the development of novel materials. Aminobenzoate derivatives, in principle, could be incorporated into polymers or coordination frameworks. mdpi.comresearchgate.netresearchgate.net

Nevertheless, a comprehensive review of the materials science literature reveals no studies where this compound has been investigated for its potential in this field.

Incorporation into Advanced Organic Materials (e.g., as a monomer or linker)

The presence of both an amino group and a carboxylate function suggests that this compound could theoretically act as a monomer in polymerization reactions to form polyamides or as a linker molecule in the construction of metal-organic frameworks (MOFs). google.com

However, there are no published reports of this compound being used as a monomer for the synthesis of advanced organic materials. Similarly, its application as a linker in the design and synthesis of MOFs or other coordination polymers has not been documented in the scientific literature.

Compound Properties

| Property | Value |

| Molecular Formula | C13H19NO2 |

| Molecular Weight | 221.29 g/mol |

| IUPAC Name | This compound |

| CAS Number | 188355-53-5 |

Structure Reactivity and Structure Property Relationships

Influence of the tert-Butyl Ester on Molecular Conformation and Reactivity

The tert-butyl ester functional group is a significant contributor to the chemical behavior of tert-Butyl 2-amino-4,5-dimethylbenzoate, primarily through its substantial steric presence. The bulky nature of the tert-butyl group imposes considerable steric hindrance, which can influence molecular conformation by restricting bond rotation. This steric strain can increase the torsional barrier for rotation around the single bonds connecting the ester to the aromatic ring, potentially forcing the carbonyl group out of the plane of the benzene (B151609) ring. This disruption in coplanarity can, in turn, affect the electronic interaction between the ester and the aromatic system.

In terms of reactivity, the tert-butyl group presents a formidable physical shield. This steric hindrance can impede the approach of reagents to nearby functional groups, specifically the ester's carbonyl carbon and the adjacent 2-amino group. Consequently, reactions such as nucleophilic acyl substitution at the ester carbonyl are likely to be slower compared to less hindered esters like methyl or ethyl esters. The bulky substituent can also influence reaction rates in more complex ways; for instance, steric congestion in the ground state of a molecule can sometimes lead to an unexpected increase in reaction rate, a phenomenon known as steric acceleration.

Impact of 2-Amino and 4,5-Dimethyl Substitution on Aromatic Ring Reactivity

The reactivity of the aromatic ring in this compound is profoundly influenced by the electronic properties of the amino and dimethyl substituents. These groups collectively render the ring highly activated towards electrophilic aromatic substitution.

The 2-amino group is a powerful activating group. This is due to its strong electron-donating resonance effect (+R effect), where the lone pair of electrons on the nitrogen atom is delocalized into the benzene ring. This donation of electron density significantly increases the nucleophilicity of the ring, making it much more reactive than benzene towards electrophiles. While the amino group also has an electron-withdrawing inductive effect (-I effect) due to nitrogen's electronegativity, the resonance effect is far stronger. As a result, the amino group is a strong ortho- and para-director, guiding incoming electrophiles to the positions ortho and para to it.

The 4,5-dimethyl groups are classified as weakly activating groups. They donate electron density to the aromatic ring through inductive effects (+I effect) and hyperconjugation. This further enhances the electron-rich nature of the benzene ring. Like other alkyl groups, they also act as ortho- and para-directors.

The combination of one strong activating group (2-amino) and two weak activating groups (4,5-dimethyl) results in a highly electron-rich aromatic system that is primed for electrophilic attack. The cumulative effect is a substantial increase in the rate of electrophilic substitution reactions compared to unsubstituted benzene.

Steric and Electronic Effects of Substituents on Reaction Outcomes

The outcome of chemical reactions involving this compound is determined by the synergy of the electronic and steric effects of all its substituents. While the electronic effects primarily govern the regioselectivity of reactions like electrophilic aromatic substitution, steric factors can modify these preferences.

The dominant electronic influence comes from the 2-amino group, which strongly directs incoming electrophiles to its ortho and para positions. In this molecule, the para position (position 5) is blocked by a methyl group. One ortho position (position 1) is occupied by the tert-butyl ester. This leaves the other ortho position (position 3) and the meta position (position 6) as the primary available sites for substitution. The 4-methyl and 5-methyl groups also direct ortho and para, further activating positions 3 and 6. The convergence of these directing effects makes positions 3 and 6 the most electronically favorable sites for attack.

However, steric hindrance plays a crucial role in differentiating between these two sites. Position 6 is immediately adjacent to the very bulky tert-butyl ester group. This large group creates significant steric hindrance, making it difficult for an incoming electrophile to approach and attack this position. In contrast, position 3 is only flanked by the amino group and the 4-methyl group, which are sterically less demanding. Therefore, despite both positions being electronically activated, electrophilic attack is overwhelmingly favored at the less sterically hindered position 3.

The table below summarizes the combined influences on the potential reaction sites.

| Position on Ring | Electronic Influence from 2-Amino Group | Electronic Influence from 4,5-Dimethyl Groups | Steric Hindrance | Predicted Reactivity |

|---|---|---|---|---|

| 3 | Activating (Ortho) | Activating | Low | Most Favorable Site |

| 6 | Deactivating (Meta) | Activating | High (from tert-butyl ester) | Less Favorable Site |

The following table breaks down the individual characteristics of each substituent group.

| Substituent | Electronic Effect (Resonance/Inductive) | Directing Effect | Steric Effect |

|---|---|---|---|

| -NH2 (Amino) | Strongly Activating (+R >> -I) | Ortho, Para | Moderate |

| -CH3 (Methyl) | Weakly Activating (+I, Hyperconjugation) | Ortho, Para | Low |

| -COOC(CH3)3 (tert-Butyl Ester) | Deactivating (-I, -R) | Meta | Very High |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.